molecular formula C22H47NO3S B12686221 Einecs 276-179-6 CAS No. 71913-10-5

Einecs 276-179-6

Cat. No.: B12686221
CAS No.: 71913-10-5
M. Wt: 405.7 g/mol
InChI Key: BRFMRWDVHYKKEJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octopol bis DMTD involves the reaction of dimercaptothiadiazole (DMTD) with octylamine under controlled conditions. The reaction typically occurs in a solvent medium, such as toluene or xylene, at elevated temperatures ranging from 80°C to 120°C. The reaction is monitored using techniques like thin-layer chromatography (TLC) to ensure the completion of the reaction.

Industrial Production Methods

In industrial settings, the production of Octopol bis DMTD is carried out in large reactors equipped with temperature and pressure control systems. The process involves the continuous addition of reactants and solvents, followed by purification steps such as distillation and crystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Octopol bis DMTD undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound back to its thiol form.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiol groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Octopol bis DMTD has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as an antioxidant in biological systems.

    Medicine: Explored for its anti-inflammatory and anti-cancer properties.

    Industry: Utilized as an additive in lubricants and greases to enhance their performance and longevity.

Mechanism of Action

The mechanism of action of Octopol bis DMTD involves its ability to form a protective film on metal surfaces, thereby reducing friction and wear. The compound interacts with metal ions to form stable complexes, which prevent oxidation and corrosion. Additionally, its antioxidant properties help in scavenging free radicals, thereby protecting materials from oxidative damage.

Comparison with Similar Compounds

Similar Compounds

    Dimercaptothiadiazole (DMTD): The parent compound of Octopol bis DMTD, used as a corrosion inhibitor.

    Zinc dialkyldithiophosphate (ZDDP): Another anti-wear additive used in lubricants.

    Molybdenum disulfide (MoS2): A solid lubricant with anti-wear properties.

Uniqueness

Octopol bis DMTD stands out due to its dual functionality as both an anti-wear additive and an antioxidant. Its ability to form stable complexes with metal ions and its effectiveness in high-temperature applications make it a preferred choice in various industrial applications.

Properties

CAS No.

71913-10-5

Molecular Formula

C22H47NO3S

Molecular Weight

405.7 g/mol

IUPAC Name

N,N-diethylcyclohexanamine;dodecane-1-sulfonic acid

InChI

InChI=1S/C12H26O3S.C10H21N/c1-2-3-4-5-6-7-8-9-10-11-12-16(13,14)15;1-3-11(4-2)10-8-6-5-7-9-10/h2-12H2,1H3,(H,13,14,15);10H,3-9H2,1-2H3

InChI Key

BRFMRWDVHYKKEJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCS(=O)(=O)O.CCN(CC)C1CCCCC1

Origin of Product

United States

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